N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide
Description
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide is a thiazole-based acetamide derivative characterized by a chloromethyl group at the 4-position of the thiazole ring and a 2-methoxyethyl substituent on the acetamide nitrogen. Its molecular formula is C₉H₁₃ClN₂O₂S, with a molecular weight of 256.73 g/mol (calculated from structural data in ).
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7(13)12(3-4-14-2)9-11-8(5-10)6-15-9/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLOUSXYEDBALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCOC)C1=NC(=CS1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting with the reaction of 4-(chloromethyl)-1,3-thiazol-2-amine with 2-methoxyethylamine in the presence of a suitable coupling agent like carbodiimide. The reaction typically requires a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions at the chloromethyl group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazole derivatives with a methylene group.
Substitution: Amides or ethers with various substituents.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that thiazole derivatives, including N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide, exhibit significant anticonvulsant properties. A study demonstrated that various thiazole compounds displayed pronounced activities in animal models for epilepsy, specifically the maximal electroshock seizure test. The structure-activity relationship (SAR) indicated that modifications at the thiazole ring could enhance anticonvulsant efficacy by influencing sodium channel dynamics in neuronal cells .
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial activities. Compounds containing the thiazole moiety have shown effectiveness against a range of bacterial strains and fungi. The chloromethyl group in this compound is believed to contribute to its interaction with microbial targets, leading to inhibition of growth .
Anti-inflammatory Effects
Preliminary studies suggest that thiazole-based compounds may possess anti-inflammatory properties. The mechanism is hypothesized to involve modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines. This potential application could be explored further in the context of chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:
- Chloromethyl Group : Enhances lipophilicity and may facilitate better interaction with biological membranes.
- Thiazole Ring : Essential for biological activity; modifications can either enhance or reduce efficacy depending on the target.
- Methoxyethyl Side Chain : Contributes to the overall stability and solubility of the compound, impacting its bioavailability.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism by which N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Properties
Structural Differences and Implications
Biological Activity Trends Kinase Modulation: Analogs like compound 14 ( ) and 17 ( ) activate c-Abl kinase, suggesting thiazole-acetamides may target ATP-binding domains. Anti-Inflammatory Effects: N-(4-phenylthiazol-2-yl)benzamides ( ) inhibit carrageenan-induced edema, with potency linked to electron-withdrawing substituents (e.g., 4-chloro). Analgesic Potential: Sulfonamide-substituted acetamides ( ) exhibit analgesic activity, though structural divergence limits direct comparison.
Key Research Findings
Activity-Structure Relationships
- Chloromethyl Group : Enhances reactivity but may reduce metabolic stability. Its absence in compounds like 14 and 17 correlates with kinase activation rather than alkylation.
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl in ) improve target affinity for hydrophobic binding pockets, while alkyl chains (e.g., 2-methoxyethyl) favor solubility.
Biological Activity
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide, with the molecular formula C9H13ClN2O2S and a molecular weight of approximately 248.73 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C9H13ClN2O2S |
| Molecular Weight | 248.73 g/mol |
| CAS Number | Not specified |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its thiazole ring, which is known for its role in various pharmacological activities. The chloromethyl group enhances electrophilicity, which may facilitate interactions with biological targets such as enzymes or receptors.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of thiazole derivatives. For instance, compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
A study conducted on thiazole derivatives demonstrated that compounds with similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. The specific MIC for this compound has not been explicitly documented but is expected to be within this range based on structural similarities.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | Not specified |
| Similar Thiazole Derivative | HeLa (Cervical Cancer) | 15 |
| Similar Thiazole Derivative | A549 (Lung Cancer) | 20 |
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, thiazole derivatives have shown promise in other areas:
- Anti-inflammatory : Some thiazoles exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.
- Antioxidant : Thiazole compounds have been reported to scavenge free radicals effectively.
Q & A
Basic: What are the common synthetic routes for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo carbonyl compounds (e.g., chloroacetic acid derivatives) under basic conditions .
- Chloromethyl Group Introduction : Achieved via nucleophilic substitution using chloromethyl halides or Friedel-Crafts alkylation.
- Acetamide Functionalization : Reaction of intermediates with acetic anhydride or acetyl chloride in the presence of a base (e.g., K₂CO₃) .
Key reagents include chloroacetyl chloride and triethylamine, with dichloromethane or DMF as solvents. Reaction monitoring via TLC and purification via recrystallization (ethanol/water) are standard .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) during acyl chloride additions reduce side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while dichloromethane minimizes byproduct formation in acylation .
- Catalysts : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves coupling efficiency in amide bond formation .
- Purification : Gradient column chromatography (hexane:ethyl acetate) or recrystallization from ethanol-DMF mixtures enhances purity .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm, acetamide carbonyl at δ 170–175 ppm) .
- IR : Confirms amide C=O stretch (~1650 cm⁻¹) and thiazole C-S-C vibrations (~680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) datasets using synchrotron radiation clarify bond angles and torsional strains .
- Refinement : SHELXL software refines hydrogen bonding (e.g., N–H⋯O interactions) and π-π stacking distances .
- Validation : PLATON or Mercury software checks for voids, disorder, and thermal motion artifacts .
Basic: What biological activities are associated with this compound?
Methodological Answer:
- Enzyme Inhibition : Thiazole derivatives often target kinases (e.g., EGFR) or proteases via electrophilic interactions with catalytic residues .
- Antimicrobial Screening : Disk diffusion assays (MIC ≤ 50 µg/mL) against S. aureus or E. coli are standard .
Advanced: How can structure-activity relationship (SAR) studies guide optimization?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) at the 4-position enhance electrophilicity and target binding .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to ATP pockets (e.g., CDK2) .
- In Vivo Validation : Pharmacokinetic studies in rodent models assess bioavailability and metabolic stability .
Basic: How are purity and stability assessed during storage?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (>99% purity threshold) .
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis of the chloromethyl group .
Advanced: What analytical strategies address inconsistent bioassay results?
Methodological Answer:
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites that may interfere with activity .
- Batch Variability Analysis : ANOVA compares biological replicates to isolate synthesis-related impurities .
Basic: What computational tools predict this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Gaussian 09 evaluates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Solubility Prediction : COSMO-RS estimates logP and solubility in aqueous buffers .
Advanced: How do molecular dynamics simulations inform target engagement?
Methodological Answer:
- Trajectory Analysis : GROMACS simulations (100 ns) reveal binding stability and residue-specific interactions (e.g., hydrogen bonds with Thr184 in kinase targets) .
- Free Energy Calculations : MM-PBSA quantifies binding energy contributions from hydrophobic/electrostatic forces .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity Screening : Ames test for mutagenicity and acute toxicity assays (LD50 in zebrafish) .
- Lab Handling : Use fume hoods due to potential release of chloroacetyl chloride during decomposition .
Advanced: How can green chemistry principles reduce hazardous waste in synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
